molecular formula C17H21Cl2NO5 B585994 5-Chloro Bupropion-d9 Fumarate CAS No. 1346606-75-4

5-Chloro Bupropion-d9 Fumarate

Cat. No. B585994
CAS RN: 1346606-75-4
M. Wt: 399.312
InChI Key: MGHPTSVYSLXGEG-SJRNJJABSA-N
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Description

5-Chloro Bupropion-d9 Fumarate is a derivative of Bupropion . Bupropion is a selective dopamine uptake inhibitor used in the treatment of depression and smoking cessation . The molecular formula of 5-Chloro Bupropion-d9 Fumarate is C17H21Cl2NO5 .


Synthesis Analysis

The synthesis of Bupropion involves green chemistry concepts such as green solvents and green metrics . The reaction scheme includes the use of NBS and Cyrene at 55-60 °C for 20 minutes . The volume of waste produced by the reaction has been significantly minimized .


Molecular Structure Analysis

The molecular weight of 5-Chloro Bupropion-d9 Fumarate is 399.31 . The molecular formula is C17H12D9Cl2NO5 .


Chemical Reactions Analysis

The reaction scheme of the synthesis of bupropion hydrochloride involves the use of NBS and Cyrene at 55-60 °C for 20 minutes . The volume of waste produced by the reaction has been significantly minimized .


Physical And Chemical Properties Analysis

5-Chloro Bupropion-d9 Fumarate is a white to light beige solid . It is soluble in DMSO and Methanol . The melting point is greater than 179°C .

Mechanism of Action

Bupropion is a relatively weak inhibitor of the neuronal uptake of norepinephrine and dopamine, and does not inhibit monoamine oxidase or the re-uptake of serotonin . It is presumed that this action is mediated by noradrenergic and/or dopaminergic mechanisms .

properties

IUPAC Name

(E)-but-2-enedioic acid;1-(3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.C4H4O4/c1-8(16-13(2,3)4)12(17)9-5-10(14)7-11(15)6-9;5-3(6)1-2-4(7)8/h5-8,16H,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i2D3,3D3,4D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHPTSVYSLXGEG-SJRNJJABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=CC(=C1)Cl)Cl.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro Bupropion-d9 Fumarate

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